molecular formula CNPS B14686200 Thiophosphorosoformonitrile CAS No. 25756-82-5

Thiophosphorosoformonitrile

Cat. No.: B14686200
CAS No.: 25756-82-5
M. Wt: 89.06 g/mol
InChI Key: OOZCJALFWITLBQ-UHFFFAOYSA-N
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Description

Thiophosphorosoformonitrile (hypothetical structure: P=S–C≡N derivatives) is a sulfur-containing organophosphorus compound characterized by a thiophosphorus (P=S) group bonded to a nitrile (C≡N) moiety. These analogs are notable for their roles in materials science, pharmaceuticals, and organic synthesis, often leveraging the reactivity of phosphorus-sulfur and nitrile groups .

Properties

CAS No.

25756-82-5

Molecular Formula

CNPS

Molecular Weight

89.06 g/mol

IUPAC Name

thiophosphorosoformonitrile

InChI

InChI=1S/CNPS/c2-1-3-4

InChI Key

OOZCJALFWITLBQ-UHFFFAOYSA-N

Canonical SMILES

C(#N)P=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophosphorosoformonitrile typically involves the reaction of phosphorus pentasulfide (P4S10) with cyanogen chloride (ClCN) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature to facilitate the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Thiophosphorosoformonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form thiophosphoric acid derivatives.

    Reduction: Reduction reactions can convert this compound to phosphorosoformonitrile.

    Substitution: The thiophosphoryl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Thiophosphoric acid derivatives.

    Reduction: Phosphorosoformonitrile.

    Substitution: Various substituted thiophosphoryl compounds.

Scientific Research Applications

Thiophosphorosoformonitrile has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of thiophosphorosoformonitrile involves its interaction with molecular targets through its thiophosphoryl and formonitrile groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their structure and function. The compound’s reactivity is influenced by the electronic properties of the phosphorus-sulfur and carbon-nitrogen bonds.

Comparison with Similar Compounds

Tetrachloromonospirocyclotriphosphazenes ()

Phosphazenes, such as tetrachloromonospirocyclotriphosphazenes, share a phosphorus-nitrogen backbone but lack the thiophosphorus-nitrile linkage. Key differences include:

  • Synthesis : Phosphazenes are typically synthesized via nucleophilic substitution reactions with diamines, yielding spirocyclic structures . Thiophosphorosoformonitrile likely requires specialized routes to incorporate both P=S and C≡N groups.
  • Reactivity : Phosphazenes exhibit high thermal stability and reactivity toward amines, whereas the P=S group in this compound may enhance electrophilicity at phosphorus, favoring nucleophilic attacks .

Thiophene Fentanyl Hydrochloride ()

Thiophene derivatives, such as thiophene fentanyl, incorporate sulfur within aromatic rings rather than phosphorus. Comparisons include:

  • Functional Groups : Thiophene fentanyl features a thiophene (C₄H₄S) ring and an amide group, contrasting with the P=S and nitrile groups in this compound.

(Triphenylphosphoranylidene)acetonitrile ()

This compound contains a phosphoranylidene group (P=C) and a nitrile, differing from the P=S group in this compound. Key distinctions:

  • Applications : (Triphenylphosphoranylidene)acetonitrile is used in Wittig reactions and polymer synthesis, whereas this compound’s P=S group may enable unique catalytic or ligand-binding applications .

Data Table: Comparative Analysis of this compound and Analogs

Compound Name Key Functional Groups CAS Number Synthesis Method Applications Toxicity Notes
This compound (hypothetical) P=S, C≡N Not reported Likely nucleophilic substitution Catalysis, ligand design Understudied
Tetrachloromonospirocyclotriphosphazene P–N backbone, Cl substituents Not provided Reaction with diamines Flame retardants, polymers Low acute toxicity
Thiophene Fentanyl Hydrochloride Thiophene, amide 2306823-39-0 Multi-step alkylation Pharmaceutical research Uncharacterized
(Triphenylphosphoranylidene)acetonitrile P=C, C≡N 1555-75-5 Phosphoranylidene synthesis Organic synthesis, polymers Limited data

Research Findings and Gaps

  • Reactivity: this compound’s P=S group may enable novel reactivity in cross-coupling reactions, contrasting with phosphazenes’ amine-targeting behavior .
  • Structural Insights : X-ray crystallography (as used for phosphazenes ) is critical for confirming this compound’s geometry.

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